N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide
説明
N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora A kinase. This molecule has shown potential in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
作用機序
N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide targets Aurora A kinase, which is a serine/threonine kinase that plays a crucial role in cell division. Aurora A kinase is overexpressed in various types of cancer, making it an attractive target for cancer therapy. N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide inhibits Aurora A kinase by binding to its ATP-binding site, leading to the disruption of the phosphorylation of downstream targets and ultimately inhibiting cell division.
Biochemical and physiological effects:
N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to the tumor. N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
One of the advantages of using N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide in lab experiments is its specificity for Aurora A kinase, which reduces the risk of off-target effects. N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for cancer therapy. However, one of the limitations of using N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide in lab experiments is its potential for toxicity, which requires careful monitoring and dosing.
将来の方向性
There are several future directions for the research and development of N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide. One potential direction is the development of combination therapies that target multiple pathways involved in cancer growth and progression. Another direction is the investigation of N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide in other types of cancer, such as breast cancer and lung cancer. Additionally, the development of more potent and selective inhibitors of Aurora A kinase could lead to improved cancer therapy options.
科学的研究の応用
N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting Aurora A kinase, which plays a crucial role in cell division. N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)25-18-19-6-12-23(13-7-19)26-14-16-28-17-15-26/h1-13H,14-18H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOJXHNMGPHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。